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Disambiguation of "M-110" in Preclinical Research
The designation "M-110" or similar alphanumeric codes can refer to several distinct therapeutic

agents in development. For researchers planning xenograft studies, it is crucial to distinguish

between these compounds as their mechanisms of action, and consequently their

administration protocols, differ significantly. This document provides detailed protocols for two

prominent preclinical cancer therapeutics often associated with this designation: MT110

(Solitomab), a bispecific T-cell engager, and ARV-110 (Bavdegalutamide), an androgen

receptor degrader.

Part 1: MT110 (Solitomab) - EpCAM/CD3 Bispecific
Antibody
MT110 (also known as Solitomab or AMG 110) is a bispecific T-cell engager (BiTE®) antibody

construct that targets the Epithelial Cell Adhesion Molecule (EpCAM) on tumor cells and the

CD3 receptor on T-cells.[1][2] This dual targeting facilitates the formation of a cytolytic synapse

between cytotoxic T-cells and cancer cells, leading to T-cell activation and tumor cell lysis.[1][3]

MT110 has shown significant antitumor activity in various preclinical xenograft models of solid

tumors, including pancreatic and colorectal cancer.[4][5][6]
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The mechanism of action involves MT110 physically bridging a T-cell and an EpCAM-

expressing tumor cell. This engagement activates the T-cell to release cytotoxic granules

containing perforin and granzymes, which induce apoptosis in the target tumor cell.[1][3]
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MT110-mediated T-cell engagement and tumor cell lysis.
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Experimental Protocol: MT110 Administration in a
Pancreatic Cancer Xenograft Model
This protocol describes the evaluation of MT110 in a pancreatic cancer xenograft model using

immunodeficient mice co-engrafted with human peripheral blood mononuclear cells (PBMCs).

1. Materials

Cell Line: EpCAM-positive human pancreatic cancer cell line (e.g., primary patient-derived

cells).

Animal Model: Non-obese diabetic/severe combined immunodeficient (NOD/SCID) mice, 6-8

weeks old.

Human Cells: Freshly isolated human peripheral blood mononuclear cells (PBMCs) from

healthy donors.

MT110 (Solitomab): Lyophilized powder, to be reconstituted in sterile, pyrogen-free water.
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Reagents: Matrigel, RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin,

PBS.

2. Experimental Workflow
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Experimental workflow for MT110 efficacy testing in a xenograft model.
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3. Detailed Methodology

Cell Culture: Culture pancreatic cancer cells in RPMI-1640 supplemented with 10% FBS and

1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density

gradient centrifugation.

Tumor Implantation:

Harvest cancer cells and resuspend in PBS.

Mix cancer cells with human PBMCs at a desired effector-to-target (E:T) ratio (e.g., 1:1).

Resuspend the cell mixture in a 1:1 solution of PBS and Matrigel.

Subcutaneously inject 1 x 10^6 tumor cells with 1 x 10^6 PBMCs in a total volume of 100

µL into the flank of each NOD/SCID mouse.

Treatment:

Monitor tumor growth regularly using calipers.

When tumors reach a volume of approximately 100-150 mm³, randomize mice into

treatment and control groups.

Reconstitute and dilute MT110 in a suitable vehicle for administration.

Administer MT110, for example, by continuous intravenous infusion using an osmotic

pump to maintain steady-state concentrations.[6] Dosing will be determined by the specific

study design but can range from 1 to 24 µ g/day .[9][10]

Efficacy Monitoring and Analysis:

Measure tumor volume and body weight 2-3 times per week.

At the end of the study, euthanize mice and excise tumors.
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Weigh the tumors and process for further analysis such as immunohistochemistry (IHC)

for T-cell infiltration and flow cytometry to analyze immune cell populations within the

tumor.

Part 2: ARV-110 (Bavdegalutamide) - Androgen
Receptor PROTAC Degrader
ARV-110 (Bavdegalutamide) is an orally bioavailable PROteolysis TArgeting Chimera

(PROTAC) designed to selectively degrade the Androgen Receptor (AR).[11][12] It is being

developed for the treatment of prostate cancer, particularly in cases of resistance to standard

anti-androgen therapies.[13][14] ARV-110 has demonstrated potent AR degradation and tumor

growth inhibition in various prostate cancer xenograft models.[15][16][17]

Mechanism of Action of ARV-110
ARV-110 is a heterobifunctional molecule that binds to both the Androgen Receptor and an E3

ubiquitin ligase.[11][13] This proximity induces the ubiquitination of the AR, tagging it for

degradation by the proteasome.[11] This results in the elimination of the AR protein, thereby

inhibiting AR signaling.[18]
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ARV-110 PROTAC-mediated degradation of the Androgen Receptor.

Quantitative Data Summary: ARV-110 in Xenograft
Models
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Experimental Protocol: ARV-110 Administration in a
Prostate Cancer Xenograft Model
This protocol outlines the evaluation of orally administered ARV-110 in a castrate-resistant

prostate cancer (CRPC) xenograft model.

1. Materials

Cell Line: Human prostate cancer cell line expressing AR (e.g., VCaP or LNCaP).

Animal Model: Male CB17/SCID mice or other immunodeficient strains, 6-8 weeks old.

ARV-110 (Bavdegalutamide): Powder form.

Vehicle: A suitable vehicle for oral gavage (e.g., 50% PEG 300 and 50% propylene glycol).

[20]
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Reagents: Matrigel, RPMI-1640 medium, charcoal-stripped FBS, Penicillin-Streptomycin,

PBS.

2. Experimental Workflow
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Analysis

1. Surgical Castration of Mice

3. Subcutaneous Implantation
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8. Endpoint Analysis
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Experimental workflow for ARV-110 efficacy testing in a xenograft model.

3. Detailed Methodology

Animal Preparation: Perform surgical castration on male mice and allow for a recovery

period of at least one week before tumor cell implantation. This mimics the androgen-

deprived environment of CRPC.

Cell Culture: Culture prostate cancer cells in RPMI-1640 supplemented with 10% charcoal-

stripped FBS to maintain low androgen levels.

Tumor Implantation:

Harvest VCaP cells and resuspend in a 1:1 mixture of serum-free medium and Matrigel.

Subcutaneously inject 5-10 x 10^6 cells in a 100 µL volume into the flank of each

castrated mouse.

Treatment:

Monitor tumor growth with calipers.

Once tumors reach an average volume of 150-200 mm³, randomize mice into treatment

and control groups.

Prepare ARV-110 formulation in the designated vehicle.

Administer ARV-110 daily via oral gavage at desired doses (e.g., 1, 3, 10 mg/kg).[15][20]

The control group should receive the vehicle alone.

Efficacy Monitoring and Analysis:

Measure tumor volume and body weight twice weekly.[20]

For pharmacodynamic studies, tumors can be harvested at specific time points after the

last dose (e.g., 16 hours) to assess AR protein levels.[19]
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At the study endpoint, excise tumors, record their weight, and snap-freeze a portion for

Western blot analysis to quantify AR degradation. The remaining tissue can be fixed for

IHC.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize

conditions based on their specific cell lines, animal models, and experimental goals. All animal

procedures must be conducted in accordance with approved institutional guidelines for animal

care and use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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